BenchChemオンラインストアへようこそ!

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate

APJ receptor antagonism β-arrestin recruitment structure-activity relationship

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate (CAS 877636-72-1, molecular formula C21H14N2O4S, molecular weight 390.4) is a synthetic small molecule belonging to the kojic acid-derived pyranone ester class. Its core scaffold is shared with the well-characterized apelin (APJ) receptor functional antagonist ML221 (4-nitrobenzoate analog, CAS 877636-42-5), which was identified from a high-throughput screen of ~330,600 compounds and shown to inhibit apelin-13-mediated β-arrestin recruitment with an IC50 of 1.75 μM and >37-fold selectivity over the angiotensin II type 1 (AT1) receptor.

Molecular Formula C21H14N2O4S
Molecular Weight 390.41
CAS No. 877636-72-1
Cat. No. B2626653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate
CAS877636-72-1
Molecular FormulaC21H14N2O4S
Molecular Weight390.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
InChIInChI=1S/C21H14N2O4S/c24-18-11-15(13-28-21-22-9-4-10-23-21)26-12-19(18)27-20(25)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2
InChIKeyUOEPIYLPYGBEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate (CAS 877636-72-1): Baseline Identity and APJ Receptor Antagonist Context


4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate (CAS 877636-72-1, molecular formula C21H14N2O4S, molecular weight 390.4) is a synthetic small molecule belonging to the kojic acid-derived pyranone ester class. Its core scaffold is shared with the well-characterized apelin (APJ) receptor functional antagonist ML221 (4-nitrobenzoate analog, CAS 877636-42-5), which was identified from a high-throughput screen of ~330,600 compounds and shown to inhibit apelin-13-mediated β-arrestin recruitment with an IC50 of 1.75 μM and >37-fold selectivity over the angiotensin II type 1 (AT1) receptor [1]. The 1-naphthoate ester distinguishes this compound from the 4-nitrobenzoate of ML221, replacing the electron-withdrawing nitro group with a fused bicyclic aromatic system. This structural variation is anticipated to alter lipophilicity, metabolic stability, and target binding interactions relative to ML221, though direct biological characterization of the 1-naphthoate analog remains absent from the peer-reviewed literature .

Why 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate Cannot Be Substituted by Generic ML221 Analogs


The apelin/APJ antagonist pharmacophore centered on the kojic acid scaffold is exquisitely sensitive to the ester substituent. In the foundational SAR study, unsubstituted benzoate (entry 1, IC50 >79 μM) and a broad range of para-substituted benzoates (4-Me, 4-OMe, 4-F, 4-CF3, etc.) were inactive or weakly active, while only the 4-nitrobenzoate (ML221, IC50 1.75 μM) and a few halogenated variants retained measurable antagonism [1]. This steep SAR cliff means that even modest changes to the ester group—such as swapping a nitro for a naphthyl ring—can abolish or drastically alter APJ functional antagonism, AT1 selectivity, and downstream signaling bias. Consequently, researchers cannot assume that compounds sharing the pyran-pyrimidinylthio core are functionally interchangeable; each ester analog must be independently profiled, and the 1-naphthoate variant occupies a distinct chemical space that may offer divergent pharmacokinetic and target-engagement properties [1].

Quantitative Differentiation Evidence for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate vs. ML221 and Structural Analogs


Ester Substituent SAR Cliff: ML221 (4-NO2) vs. Inactive/Weak Benzoate Analogs

The SAR table from Maloney et al. (2012) demonstrates a steep activity cliff at the ester position: ML221 (4-nitrobenzoate) inhibits apelin-13-mediated β-arrestin recruitment with an IC50 of 1.75 ± 0.19 μM, whereas the unsubstituted benzoate (entry 1) and most para-substituted benzoates (4-Me, 4-OMe, 4-F, 4-CF3, etc.) show IC50 >79 μM or only weak activity (e.g., 4-chlorobenzoate IC50 = 54.5 ± 3.12 μM) [1]. This >45-fold potency difference between ML221 and inactive analogs highlights the critical role of the ester group. The 1-naphthoate ester has not been directly evaluated in this assay; however, its steric bulk and electronic character differ substantially from the 4-nitro group, placing it outside the established active SAR envelope. Researchers must therefore anticipate that APJ antagonism potency and selectivity for the 1-naphthoate analog will deviate from ML221 [1].

APJ receptor antagonism β-arrestin recruitment structure-activity relationship kojic acid scaffold

Predicted Lipophilicity Shift: 1-Naphthoate vs. 4-Nitrobenzoate (ML221)

The replacement of the 4-nitrobenzoyl group (ML221) with a 1-naphthoyl group increases the calculated partition coefficient (clogP) due to the larger aromatic surface area. Using the fragment-based method, the π-value for a phenyl ring is approximately 1.68 and for a naphthyl ring approximately 2.80, yielding an estimated ΔclogP of +1.1 log units relative to ML221 [1]. Higher lipophilicity is generally associated with increased membrane permeability and plasma protein binding but may also reduce aqueous solubility. ML221 exhibits moderate permeability in the PAMPA assay (271.0 × 10⁻⁶ cm/s) and low aqueous solubility at pH 7.4 (25.5 μg/mL) [2]. The 1-naphthoate analog is expected to show further decreased aqueous solubility and potentially prolonged tissue retention, which must be factored into experimental design [1].

lipophilicity drug-likeness physicochemical property pharmacokinetics

Metabolic Stability Baseline: ML221 Plasma and Microsomal Instability

ML221 suffers from pronounced metabolic instability: in mouse plasma, only 42.2% of the parent compound remains after incubation, and hepatic microsomal stability is critically low at 4.9% remaining [1]. This instability is attributed, in part, to esterase-mediated hydrolysis of the benzoate ester, a liability previously noted for kojic acid ester analogs (e.g., entry 29 readily hydrolyzed in aqueous acetonitrile) [1]. The 1-naphthoate ester, being more sterically hindered than the 4-nitrobenzoate, may exhibit altered susceptibility to esterase cleavage; however, no direct stability data are available. Recent work on sulfonate-linked ML221 analogs demonstrated improved plasma and microsomal stability (t₁/₂ <1 min for ML221), underscoring the ester group as a key metabolic soft spot [2]. Procurement of the 1-naphthoate analog should be accompanied by a request for or independent determination of plasma and microsomal stability data [2].

metabolic stability plasma stability microsomal stability ester hydrolysis

GPCR Selectivity Profile of ML221 as Baseline Reference for Off-Target Risk Assessment

ML221 was counter-screened against a panel of 29 GPCRs and showed no significant binding activity (>50% inhibition at 10 μM) except for the κ-opioid receptor and benzodiazepinone receptor, where inhibition was <50% and <70% respectively [1]. Critically, ML221 is >37-fold selective for APJ over the closely related AT1 receptor (AT1 IC50 >79 μM vs. APJ IC50 1.75 μM) [1]. This selectivity fingerprint is directly linked to the 4-nitrobenzoate ester; replacement with a 1-naphthoate ester introduces a larger aromatic surface that could engage additional hydrophobic pockets in GPCR binding sites, potentially altering the off-target profile. Without analogous counter-screening data for the 1-naphthoate analog, its GPCR selectivity cannot be assumed to mirror ML221 [1].

GPCR selectivity off-target binding counter-screening AT1 receptor

Commercial Purity and Availability of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate

The 1-naphthoate analog (CAS 877636-72-1) is commercially available from multiple chemical vendors with a typical purity specification of ≥95% . This is comparable to the purity of commercially sourced ML221 (≥98% by HPLC) . However, the 1-naphthoate analog is not listed as a characterized APJ antagonist in any authoritative database (ChEMBL, BindingDB, PubChem BioAssay), and its biological annotation is limited to vendor-generated descriptions. In contrast, ML221 is extensively annotated with IC50 values, selectivity data, and ADMET properties . For procurement decisions where characterized biological activity is critical, ML221 remains the evidence-supported choice; the 1-naphthoate analog is suitable only for exploratory SAR studies where novelty and unexplored chemical space are the primary selection criteria .

compound sourcing purity specification vendor data procurement

Scaffold Divergence: 1-Naphthoate vs. 2-Naphthoate and 2-Ethoxy-1-Naphthoate Isomers

The 1-naphthoate ester (CAS 877636-72-1) is regioisomeric with the 2-naphthoate variant and structurally related to the 2-ethoxy-1-naphthoate analog (CAS not specified) . In the ML221 SAR series, changes to the benzoate substitution pattern dramatically altered activity (e.g., 3-nitro vs. 4-nitro). By extension, the position of the ester linkage on the naphthalene ring (1- vs. 2-naphthoate) and the presence of additional substituents (e.g., 2-ethoxy) are expected to influence APJ binding, but no comparative data exist [1]. This chemical divergence provides a rational basis for selecting the 1-naphthoate isomer when the goal is to probe steric and electronic effects distinct from both the 4-nitrobenzoate (ML221) and the 2-naphthoate series [1].

regioisomer comparison naphthoate ester chemical space SAR

Optimal Research Application Scenarios for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Expansion of the Kojic Acid APJ Antagonist Series

The 1-naphthoate analog serves as a sterically demanding, lipophilic probe to map the ester-binding pocket of the APJ receptor [1]. Because the ML221 SAR reveals a steep activity cliff at the benzoate position, systematic variation with fused aromatics (naphthyl vs. phenyl) can delineate the steric tolerance and electronic requirements of the binding site. This compound is appropriate for academic and industrial medicinal chemistry groups seeking to diversify beyond the 4-nitrobenzoate chemotype.

Metabolic Stability Profiling of Esterase-Susceptible Kojic Acid Derivatives

Given the documented plasma and microsomal instability of ML221 (42.2% and 4.9% remaining, respectively) [2], the bulkier 1-naphthoate ester may serve as a tool to investigate steric shielding of the ester linkage from hydrolytic enzymes. Researchers can use this compound in comparative stability assays (plasma, microsomes, hepatocytes) to determine whether increased steric hindrance translates to prolonged half-life, informing the design of next-generation APJ antagonists with improved pharmacokinetics.

Chemical Biology Probe for Apelin/APJ Pathway Deconvolution

As an uncharacterized analog of a known APJ antagonist, the 1-naphthoate compound can be used in parallel with ML221 to control for off-target effects in cell-based phenotypic assays [1]. If the 1-naphthoate analog exhibits differential activity, it may help dissect APJ-dependent vs. APJ-independent signaling events, provided that its own target engagement is independently measured.

Negative Control or Inactive Analog for Naphthyl-Substituted Pyranopyrimidinone K-Ras Inhibitor Programs

A distinct patent family (WO2023192618A1) discloses naphthyl-substituted pyranopyrimidinones as K-Ras inhibitors for oncology [3]. While the 1-naphthoate compound described herein belongs to a different scaffold subclass, its structural similarity to the naphthyl-pyranopyrimidinone core may allow it to serve as a negative control or tool compound in K-Ras inhibitor screening cascades, subject to target engagement verification.

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.